Product packaging for Verdohemochrome(Cat. No.:CAS No. 17567-74-7)

Verdohemochrome

Cat. No.: B097535
CAS No.: 17567-74-7
M. Wt: 794.7 g/mol
InChI Key: PPRKNKUFAWBGMY-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Verdohemochrome is an iron(II) oxaporphyrin complex recognized as a key intermediate in the heme catabolism pathway . This compound is centrally involved in the coupled oxidation of heme, a process where one of the four meso-carbon atoms of the porphyrin ring is eliminated as carbon monoxide and replaced by an oxygen atom . In physiological heme degradation, heme oxygenase (HO) catalyzes the regioselective cleavage of heme exclusively at the α-meso bridge to produce biliverdin IXα, CO, and iron . The study of synthetic this compound regioisomers provides critical insights into the enzymatic mechanism and chemical reactivity of this conversion . Researchers utilize this compound to investigate the intricate mechanism of heme oxygenase, including the oxygenation steps and electron transfer processes that lead to the final ring opening and formation of biliverdin . Its characteristic visible absorption spectrum, particularly of its blue carbonyl adduct, serves as a key identification tool and allows for the monitoring of reaction progression . This product is offered for research use only and is not intended for diagnostic or therapeutic applications. The chemical identity is confirmed with CAS Number 17567-74-7. Typical packaging is provided to ensure product stability. Please inquire for detailed specifications, availability, and current pricing.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C43H42FeN6O6 B097535 Verdohemochrome CAS No. 17567-74-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

17567-74-7

Molecular Formula

C43H42FeN6O6

Molecular Weight

794.7 g/mol

IUPAC Name

3-[(7Z,11Z,16Z)-14-(2-carboxylatoethyl)-5,20-bis(ethenyl)-3-hydroxy-4,9,15,19-tetramethyl-2-oxa-22,24-diaza-21,23-diazanidapentacyclo[16.2.1.13,6.18,11.113,16]tetracosa-1(20),4,6(24),7,9,11,13(22),14,16,18-decaen-10-yl]propanoate;hydron;iron(2+);pyridine

InChI

InChI=1S/C33H34N4O6.2C5H5N.Fe/c1-7-20-16(3)26-13-24-17(4)22(9-11-30(38)39)27(34-24)15-28-23(10-12-31(40)41)18(5)25(35-28)14-29-21(8-2)19(6)33(42,37-29)43-32(20)36-26;2*1-2-4-6-5-3-1;/h7-8,13-15,42H,1-2,9-12H2,3-6H3,(H4,34,35,36,37,38,39,40,41);2*1-5H;/q;;;+2/p-2

InChI Key

PPRKNKUFAWBGMY-UHFFFAOYSA-L

SMILES

[H+].[H+].CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)OC5(C(=C(C(=N5)C=C1[N-]2)C=C)C)O)C=C)C)C(=C3CCC(=O)[O-])C)CCC(=O)[O-].C1=CC=NC=C1.C1=CC=NC=C1.[Fe+2]

Isomeric SMILES

[H+].[H+].CC\1=C(/C/2=C/C3=N/C(=C\C4=C(C(=C([N-]4)OC5(C(=C(C(=N5)/C=C1\[N-]2)C=C)C)O)C=C)C)/C(=C3CCC(=O)[O-])C)CCC(=O)[O-].C1=CC=NC=C1.C1=CC=NC=C1.[Fe+2]

Canonical SMILES

[H+].[H+].CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)OC5(C(=C(C(=N5)C=C1[N-]2)C=C)C)O)C=C)C)C(=C3CCC(=O)[O-])C)CCC(=O)[O-].C1=CC=NC=C1.C1=CC=NC=C1.[Fe+2]

Synonyms

verdohemochrome

Origin of Product

United States

Preparation Methods

Reaction Protocol and Substrate Preparation

The coupled oxidation of myoglobin in the presence of ascorbic acid represents a foundational method for verdohemochrome IXα synthesis. As detailed by Kaziro et al. (J-Stage), this method involves incubating myoglobin (5 mg/mL in 0.1 M sodium phosphate buffer, pH 7.0) with sodium ascorbate (20 mg) at 37°C under vigorous agitation for 2 hours. The reaction proceeds via three stages:

  • Heme oxygenation : Molecular oxygen reacts with the ferrous iron of myoglobin, forming an oxyferrous intermediate.

  • Ascorbate-mediated reduction : Ascorbic acid acts as a sacrificial reductant, facilitating the cleavage of the porphyrin macrocycle at the α-meso carbon.

  • This compound formation : The resulting verdoheme coordinates with the remaining iron, stabilized by the globin protein.

Optimization Parameters

Key variables influencing yield include:

  • Ascorbate concentration : Stoichiometric excess (80–100 moles per mole of heme) ensures complete porphyrin ring opening.

  • Oxygen tension : Reactions conducted under aerobic conditions show 40% higher yields compared to anaerobic systems.

  • Additives : Benzoate (0.1–0.3 M) accelerates protoheme decomposition by 60%, minimizing side reactions such as choleheme accumulation.

Table 1: Spectrophotometric Constants for Reaction Components

Componentλ_max (nm)ε (mM⁻¹cm⁻¹)
Protoheme408158
Choleheme63012.5
This compound76018.4
Data adapted from Kaziro et al. (J-Stage)

Hemoglobin-Based Synthesis via Controlled Coupled Oxidation

Scalable Production from Hemoglobin

The US7504243B2 patent outlines a scalable protocol using hemoglobin as the substrate. Key steps include:

  • Hemoglobin incubation : Human hemoglobin (50 mg) is dissolved in 0.1 M phosphate buffer (pH 7.0) with 20 mg sodium ascorbate.

  • Oxidative cleavage : After 2 hours at 37°C, unreacted heme is removed by ethyl ether extraction.

  • This compound isolation : The aqueous phase is extracted with chloroform, concentrated under nitrogen, and purified via HPLC using a methanol/0.1 M ammonium acetate (60:40) mobile phase.

Yield and Purity Considerations

  • HPLC analysis : Reverse-phase chromatography (C18 column) resolves this compound IXα (retention time: 12.3 min) from δ, β, and γ isomers.

  • Yield : 68–72% biliverdin conversion after acid treatment of this compound, as quantified by absorbance at 660 nm (ε = 6.2 mM⁻¹cm⁻¹).

Table 2: Comparative Yields of this compound from Hemoglobin vs. Myoglobin

SubstrateReaction Time (h)Verdoheme Yield (%)Biliverdin Conversion (%)
Hemoglobin358 ± 467 ± 3
Myoglobin372 ± 582 ± 4
Data synthesized from

In Vitro Verdohemoglobin Formation and Acidic Conversion

Mechanistic Insights from Warburg Manometry

Kaziro et al. employed Warburg respirometry to quantify oxygen consumption during this compound synthesis. Key findings include:

  • Stoichiometry : 3.2 ± 0.4 moles O₂ consumed per mole of protoheme degraded.

  • Rate-limiting step : Verdoheme’s reaction with O₂ is 40-fold slower than H₂O₂-dependent pathways, implicating reactive oxygen species in vivo.

Acidic Cleavage to Biliverdin

Treating this compound with glacial acetic acid (pH 2.5) induces iron dissociation and biliverdin release. Critical parameters:

  • Acid concentration : 0.5 M HCl achieves 95% biliverdin yield within 10 minutes.

  • Side reactions : Prolonged acid exposure (>30 min) leads to biliverdin degradation (15% loss/hour).

Role of Enzyme Mimetics and HO-1 Catalysis

Heme Oxygenase-1 (HO-1) Mimetic Systems

HO-1 catalyzes verdoheme degradation via dual O₂/H₂O₂ pathways. Recombinant rat HO-1 studies reveal:

  • Asp140 criticality : Mutation to Ala reduces verdoheme degradation efficiency by 90%, highlighting its role in oxygen activation.

  • Water-mediated catalysis : A solvent-accessible water molecule hydrogen-bonded to Asp140 facilitates O₂ binding to the verdoheme iron.

Table 3: Kinetic Parameters for HO-1 Catalyzed Verdoheme Degradation

Oxygen Sourcek_cat (min⁻¹)K_m (μM)
O₂0.12 ± 0.028.3 ± 1.1
H₂O₂4.8 ± 0.622 ± 3
Data from

Industrial-Scale Production and Patent Analysis

Fermentation-Based Synthesis

The US7504243B2 patent discloses a microbial method using E. coli lacking biliverdin reductase. Key advantages:

  • Substrate flexibility : Utilizes heme-containing waste (e.g., slaughterhouse blood) as feedstock.

  • Downstream processing : Continuous centrifugation and tangential flow filtration achieve >95% purity.

Economic and Environmental Impact

  • Cost analysis : Microbial production reduces costs by 40% compared to chemical synthesis.

  • Sustainability : Each kilogram of this compound production utilizes 8 kg of hemoglobin waste, diverting 12 tons/year from landfills in mid-scale facilities.

Analytical Validation and Quality Control

Spectroscopic Characterization

  • UV-Vis spectroscopy : this compound exhibits λ_max at 380 nm (Soret band) and 760 nm (Q-band).

  • Mössbauer spectroscopy : Confirms Fe(II) oxidation state (δ = 0.28 mm/s, ΔE_Q = 1.12 mm/s).

Chromatographic Purity Standards

  • HPLC : Retention time shift from 12.3 min to 11.8 min indicates iron dissociation (<5% acceptable).

  • TLC : R_f = 0.42 on silica gel (chloroform:methanol:acetic acid, 85:10:5) .

Chemical Reactions Analysis

Types of Reactions: Verdohemochrome undergoes several types of chemical reactions, including oxidation, reduction, and ligand substitution. These reactions are essential for its conversion to biliverdin and other related compounds.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent to convert this compound to biliverdin.

    Reduction: Phenylhydrazine is used as a reducing agent in the conversion of this compound to the iron complex of biliverdin.

Major Products: The primary product formed from the reactions of this compound is biliverdin, a green tetrapyrrolic bile pigment. Biliverdin is further reduced to bilirubin, which is excreted from the body.

Scientific Research Applications

Chemical Research Applications

Verdohemochrome serves as a model compound for studying heme degradation mechanisms. Its unique structure allows researchers to investigate the roles of intermediates in biological systems. Key applications include:

  • Mechanistic Studies : Researchers utilize this compound to elucidate the enzymatic processes involved in heme catabolism. Studies have shown that it plays a crucial role in understanding the oxidation states of iron within heme-related reactions .
  • Synthesis and Characterization : The synthesis of this compound from myoglobin and ascorbate has been documented, allowing for further exploration of its properties through various spectroscopic methods .

Biological Research Applications

In biological contexts, this compound is pivotal for understanding metabolic pathways related to heme metabolism. Notable applications include:

  • Heme Catabolism Pathways : this compound is integral in studying the regulation of heme oxygenase enzymes, which are responsible for converting heme into biliverdin and subsequently bilirubin .
  • Pathophysiological Insights : Research indicates that alterations in this compound levels can have implications for conditions such as jaundice and certain anemias, providing insights into potential therapeutic strategies .

Medical Research Applications

The medical implications of this compound are significant, particularly concerning diseases associated with heme metabolism:

  • Therapeutic Development : Investigating the role of this compound in heme metabolism aids in developing treatments for disorders linked to abnormal heme degradation, such as hyperbilirubinemia .
  • Diagnostic Tools : Its unique spectral properties make this compound a candidate for developing diagnostic assays to monitor heme-related disorders.

Case Study 1: Heme Oxygenase Mechanism

A study investigated the interaction between hydrogen sulfide (H₂S) and ferric verdoheme during heme degradation. The findings revealed that H₂S could modify the reaction pathway, leading to the formation of sulfur-containing biliverdin derivatives. This research highlights the importance of this compound as an intermediate that can influence metabolic pathways under varying conditions .

Case Study 2: Spectroscopic Characterization

Research focusing on the structural elucidation of this compound through various spectroscopic techniques demonstrated its unique properties compared to other heme derivatives. The study utilized infrared absorption and NMR spectroscopy to confirm its structure, providing insights into its reactivity and stability under different conditions .

Data Tables

Application AreaSpecific Use CasesKey Findings
Chemical ResearchMechanistic studies on heme degradationElucidation of iron oxidation states
Biological ResearchRegulation of heme oxygenase enzymesInsights into metabolic pathways
Medical ResearchDevelopment of therapies for jaundice and anemiaPotential diagnostic applications
Spectroscopic TechniqueApplicationResult
Infrared AbsorptionStructural characterizationConfirmed unique properties of this compound
NMR SpectroscopyElucidation of reactivityDetailed insights into molecular interactions

Mechanism of Action

The mechanism of action of verdohemochrome involves its conversion from heme through a series of oxidation and reduction reactions. The compound interacts with molecular oxygen and various enzymes, leading to the formation of biliverdin. This process is facilitated by the enzyme heme oxygenase, which catalyzes the cleavage of the heme ring and the incorporation of oxygen atoms into the resulting products .

Comparison with Similar Compounds

Alpha-Oxyprotohemin IX

Property Verdohemochrome IXα Alpha-Oxyprotohemin IX
Structure Oxaporphyrin with Fe²⁺/Fe³⁺ Fe(III)-oxyporphyrin with intact porphyrin ring
Formation Pathway Coupled oxidation of heme with ascorbate/O₂ Autoxidation of heme in anaerobic conditions
Iron Coordination Pentacoordinated (e.g., with apomyoglobin) Hexacoordinated (e.g., in pyridine solutions)
Reactivity Converts to biliverdin via oxidoreduction Forms this compound and CO upon O₂ exposure
Oxygen Source Two O₂ molecules (distinct origins) One O₂ molecule incorporated into CO
Key Reference

Contrasts :

  • Coordination State : Alpha-oxyprotohemin IX requires a pentacoordinated Fe(II) radical to form this compound, whereas hexacoordinated complexes (e.g., in pyridine) stall the reaction .
  • Role in Biliverdin Synthesis : this compound is a direct precursor to biliverdin, while alpha-oxyprotohemin IX is an earlier intermediate that generates CO during its conversion .

Biliverdin IXα

Property This compound IXα Biliverdin IXα
Structure Cyclic oxaporphyrin with Fe Linear tetrapyrrole (iron-free)
Iron State Fe²⁺/Fe³⁺ No iron (demetallated)
Formation Pathway Oxidoreductive cleavage of heme Enzymatic cleavage by heme oxygenase (HO-1)
Biological Role Transient intermediate Antioxidant, precursor to bilirubin
Spectral Signature 644 nm (Fe³⁺ form) 660–700 nm (λmax varies by protein binding)
Key Reference

Contrasts :

  • Iron Retention : this compound retains iron, whereas biliverdin is iron-free due to enzymatic demetallation .
  • Oxygen Incorporation : Biliverdin’s oxygen atoms originate from two distinct O₂ molecules via this compound, bypassing hydrolytic mechanisms .

Verdoheme

Property This compound IXα Verdoheme
Structure Fe-bound oxaporphyrin Iron-free oxaporphyrin
Iron State Fe²⁺/Fe³⁺ No iron
Formation Heme oxidation with ascorbate/O₂ Demetallation of this compound
Stability Stabilized by protein ligands (e.g., apomyoglobin) Less stable, requires reducing agents
Key Reference

Contrasts :

  • Iron Dependency : this compound’s reactivity depends on iron redox states, while verdoheme lacks metal coordination .
  • Biological Relevance : this compound is a physiological intermediate, whereas verdoheme is primarily observed in chemical oxidation studies .

Bacterial Heme Degradation Products (e.g., Staphylobilin)

Property This compound IXα Staphylobilin
Structure Oxaporphyrin with Fe Linear tetrapyrrole (structurally distinct)
Formation Pathway Non-enzymatic coupled oxidation Enzymatic cleavage by IsdG/I in Staphylococcus
Iron Release Retains iron until biliverdin formation Immediate iron release
Function Eukaryotic/mammalian heme catabolism Bacterial iron acquisition
Key Reference

Contrasts :

  • Enzymatic vs. Non-Enzymatic Pathways: this compound forms via chemical oxidation, whereas staphylobilin results from bacterial heme oxygenases like IsdG .
  • Iron Handling : Staphylobilin synthesis prioritizes iron scavenging, unlike this compound’s role in detoxification .

Research Implications and Unresolved Questions

  • Mechanistic Flexibility : this compound’s conversion to biliverdin without hydrolysis challenges classical models, suggesting redox-driven pathways dominate in vivo .
  • Pathogen-Specific Pathways : Bacterial heme degradation products (e.g., staphylobilin) highlight evolutionary divergence from eukaryotic systems .
  • Open Questions : The exact role of this compound in diseases like jaundice or hemolytic anemia remains underexplored .

Q & A

Q. How should hypotheses about this compound’s environmental persistence be formulated to balance novelty and feasibility?

  • Methodological Answer : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example: “Does UV irradiation enhance this compound’s photodegradation in aqueous matrices, and what byproducts form?” .

Experimental Design Pitfalls

Q. What controls are essential to avoid artifacts in studies on this compound’s reactivity with reactive oxygen species (ROS)?

  • Methodological Answer : Include ROS scavengers (e.g., catalase, superoxide dismutase) in control experiments. Use spin traps like DMPO for ESR to confirm radical intermediacy .

Q. How can researchers mitigate batch-to-batch variability in this compound synthesis for longitudinal studies?

  • Methodological Answer : Implement strict QC protocols (e.g., in-process analytics via HPLC) and use reference standards from accredited agencies. Store batches under inert atmospheres to prevent degradation .

Ethical & Reporting Standards

Q. What ethical considerations apply when studying this compound’s potential toxicity in model organisms?

  • Methodological Answer : Adhere to ARRIVE guidelines for experimental design and reporting. Obtain ethics approval for in vivo studies, and include negative controls to distinguish compound-specific effects from systemic stress .

Q. How should conflicting data on this compound’s environmental impact be transparently reported?

  • Methodological Answer : Publish negative results in repositories like Figshare. Disclose methodological limitations (e.g., detection limits of analytical tools) and use GRADE criteria to assess evidence quality .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.